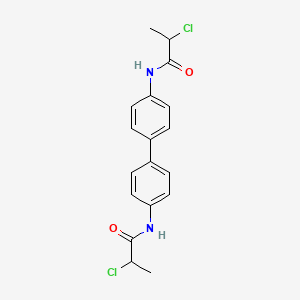

![molecular formula C19H21NO4S B2680509 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327173-75-0](/img/structure/B2680509.png)

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Synthesis Techniques and Polymer Development : Petrini, Profeta, and Righi (2002) explored α-amidoalkylphenyl sulfones as N-acylimino equivalents in reactions with allylzinc reagents. This methodology facilitated the synthesis of α-methylene-γ-lactams and N-protected β-amino ketones, demonstrating the utility of such reactions in developing complex organic molecules and polymers (M. Petrini, R. Profeta, & P. Righi, 2002).

Photochromic Polymers : Ortyl, Janik, and Kucharski (2002) synthesized methylacrylate polymers with photochromic side chains, incorporating heterocyclic sulfonamide substituted azobenzene. These polymers exhibited photochromic properties under illumination, showcasing applications in smart materials and coatings (E. Ortyl, R. Janik, & S. Kucharski, 2002).

Metal Ion Binding and Polymer Modification

Metal Ion Binding Polymers : Rivas, Maureira, and Geckeler (2006) synthesized water-soluble polymers for metal binding, emphasizing the creation of polychelatogens that could efficiently bind various metal ions. Such developments have implications for environmental remediation and selective metal recovery processes (B. Rivas, A. Maureira, & K. Geckeler, 2006).

RAFT Polymerization for Anionic Copolymers : Bray et al. (2017) utilized reversible addition-fragmentation chain transfer (RAFT) polymerization to create anionic multiblock core cross-linked star copolymers. This technique allows for the precise control over polymer structure, showcasing advanced methodologies for creating functional materials with specific properties (Caroline P Bray et al., 2017).

Chemical Synthesis and Modification

Biochemical Applications and Metabolite Production : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound. This approach highlights the potential for microbial systems to produce complex metabolites for research and development purposes (M. Zmijewski et al., 2006).

Polymer Electrolyte Membranes : Takahashi et al. (2008) focused on synthesizing polymer electrolyte membranes (PEMs) with alkylsulfonic acid through radiation-induced graft polymerization. These PEMs have applications in fuel cells, demonstrating the intersection of chemical synthesis and renewable energy technologies (Shuichi Takahashi et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (Z)-3-(4-ethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-4-15-7-9-16(10-8-15)20-13-18(19(21)24-3)25(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWAZMHEPALPO-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2680431.png)

![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)

![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2680446.png)

![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)